4(3H)-Quinazolinone, 3-((5,6-dimethyl-1H-benzimidazol-2-yl)methyl)-2-phenyl-
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Overview
Description
4(3H)-Quinazolinone, 3-((5,6-dimethyl-1H-benzimidazol-2-yl)methyl)-2-phenyl- is a complex organic compound that belongs to the quinazolinone and benzimidazole families
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-((5,6-dimethyl-1H-benzimidazol-2-yl)methyl)-2-phenyl- typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-((5,6-dimethyl-1H-benzimidazol-2-yl)methyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
4(3H)-Quinazolinone, 3-((5,6-dimethyl-1H-benzimidazol-2-yl)methyl)-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-((5,6-dimethyl-1H-benzimidazol-2-yl)methyl)-2-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities.
Quinazolinone derivatives: Widely studied for their pharmacological properties.
Uniqueness
4(3H)-Quinazolinone, 3-((5,6-dimethyl-1H-benzimidazol-2-yl)methyl)-2-phenyl- is unique due to its combined structural features of both quinazolinone and benzimidazole, which may confer enhanced biological activity and specificity compared to other similar compounds .
Properties
CAS No. |
65925-16-8 |
---|---|
Molecular Formula |
C24H20N4O |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C24H20N4O/c1-15-12-20-21(13-16(15)2)26-22(25-20)14-28-23(17-8-4-3-5-9-17)27-19-11-7-6-10-18(19)24(28)29/h3-13H,14H2,1-2H3,(H,25,26) |
InChI Key |
MWZOCBFOVYJHJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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